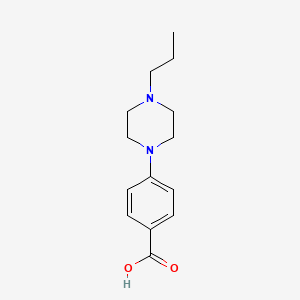

4-(4-Propyl-1-piperazinyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(4-6-13)14(17)18/h3-6H,2,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPZNQRPUIWZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450549 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85469-68-7 | |

| Record name | 4-(4-PROPYL-1-PIPERAZINYL)BENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzoic Acid and its Derivatives: Synthesis, Characterization, and Applications

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the successful and efficient production of active pharmaceutical ingredients (APIs). Among the vast array of heterocyclic building blocks, piperazine derivatives hold a prominent position due to their versatile chemical reactivity and their prevalence in a multitude of clinically significant molecules. This guide provides a comprehensive technical overview of 4-(4-methylpiperazin-1-yl)benzoic acid and its closely related, industrially significant derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid. These compounds serve as critical precursors in the synthesis of targeted therapies, most notably the landmark anti-cancer drug, Imatinib.

This document is intended for researchers, chemists, and professionals in drug development. It will delve into the chemical and physical properties, detailed synthesis protocols, analytical characterization methods, and key applications of these compounds, offering field-proven insights into their scientific and practical importance.

Chemical and Physical Properties

The foundational compound, 4-(4-methylpiperazin-1-yl)benzoic acid, is a bifunctional molecule incorporating a tertiary amine within the piperazine ring and a carboxylic acid on the phenyl ring. This unique structure allows for a variety of chemical modifications. Its derivative, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, introduces a methylene spacer, altering its spatial arrangement and reactivity. The key properties of both compounds are summarized below.

| Property | 4-(4-Methylpiperazin-1-yl)benzoic acid | 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid |

| CAS Number | 86620-62-4[1][2][3][4] | 106261-48-7[5][6] |

| Molecular Formula | C₁₂H₁₆N₂O₂[4] | C₁₃H₁₈N₂O₂[5] |

| Molecular Weight | 220.27 g/mol [2][4] | 234.29 g/mol [5] |

| Appearance | White to off-white crystalline solid[7] | Not explicitly stated, but its dihydrochloride salt is a white solid |

| Melting Point | 270-272 °C[2] | Not available |

| Solubility | Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water[7] | Not available |

Synthesis and Purification: A Strategic Approach

The synthesis of these piperazine derivatives is a well-trodden path in process chemistry, with a primary focus on efficiency, scalability, and purity for their use as pharmaceutical intermediates. The synthesis of 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, a key precursor to Imatinib, is of particular industrial relevance. A common and robust synthetic strategy involves the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.

Rationale for Method Selection

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and the ready availability of starting materials. The use of a mild reducing agent like sodium borohydride in the presence of an acid catalyst, or more advanced reagents like sodium triacetoxyborohydride, allows for a one-pot reaction that is both high-yielding and easy to scale up.[8] This approach avoids the harsh conditions and potential side products associated with other alkylation methods.

Experimental Protocol: Reductive Amination

Objective: To synthesize 4-(4-methylpiperazin-1-ylmethyl)benzoic acid from 4-formylbenzoic acid and 1-methylpiperazine.

Materials:

-

4-Formylbenzoic acid

-

1-Methylpiperazine

-

Sodium borohydride (NaBH₄)

-

Acetic acid

-

Chloroform (or another suitable solvent)

-

Deionized water

-

Anhydrous sodium sulfate

-

Hydrochloric acid (for pH adjustment)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-formylbenzoic acid in chloroform.

-

Add 1-methylpiperazine to the solution and stir for 30 minutes at room temperature to form the intermediate iminium ion.

-

In a separate beaker, carefully prepare a solution of sodium borohydride in a small amount of a compatible solvent, such as methanol, and add acetic acid dropwise with cooling.

-

Slowly add the sodium borohydride solution to the reaction mixture at 0-5°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 4-(4-methylpiperazin-1-ylmethyl)benzoic acid.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and quality of the synthesized compound, especially when it is intended for use in pharmaceutical manufacturing. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for structural elucidation. For 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, the proton NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzoic acid moiety, the methylene bridge, the piperazine ring protons, and the methyl group. A representative ¹H NMR data for the hydrochloride salt is as follows: ¹H NMR (400 MHz, d6-DMSO) δ: 2.27 (s, 3H), 2.44 (bs, 2H), 3.18-3.95 (m, 8H), 7.41 (d, 2H, J=8Hz), 7.89 (d, 2H, J=8.1Hz).[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is typically developed to separate the target compound from any starting materials, by-products, or degradation products. The method would be validated for parameters such as linearity, precision, accuracy, and specificity. HPLC is also used to monitor the progress of the synthesis reaction.[9]

Analytical Workflow Diagram

Sources

- 1. chem960.com [chem960.com]

- 2. CAS 86620-62-4 | 4H21-1-T1 | MDL MFCD02682063 | 4-(4-Methylpiperazin-1-yl)benzoic acid | SynQuest Laboratories [synquestlabs.com]

- 3. 86620-62-4|4-(4-Methylpiperazin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid | 106261-48-7 [chemicalbook.com]

- 7. 4-(4-methylpiperazin-1-yl)benzoic acid; CAS No.: 86620-62-4 [chemshuttle.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to 4-(4-Propyl-1-piperazinyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of medicinal chemistry continually seeks novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among these, the piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has proven to be a versatile and highly valuable component in drug design. When coupled with a benzoic acid functional group, it gives rise to a class of compounds with significant potential for interacting with biological targets. This technical guide focuses on a specific, yet important, member of this family: 4-(4-Propyl-1-piperazinyl)benzoic acid. With a molecular weight of 248.32 g/mol , this compound presents a unique combination of structural features that are of considerable interest to researchers in drug discovery and development. This document aims to provide a comprehensive overview of its physicochemical properties, a plausible synthetic pathway, robust analytical methodologies for its characterization, and a discussion of its potential applications in medicinal chemistry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 4-(4-Propyl-1-piperazinyl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 248.32 g/mol | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| CAS Number | 85469-68-7 | [1] |

| SMILES Code | O=C(O)C1=CC=C(N2CCN(CCC)CC2)C=C1 | [1] |

The structure of 4-(4-Propyl-1-piperazinyl)benzoic acid, characterized by a propyl group attached to one of the piperazine nitrogens and the benzoic acid moiety at the para position of the phenyl ring, is depicted below.

Caption: Proposed synthesis of 4-(4-Propyl-1-piperazinyl)benzoic acid.

Experimental Protocol

Materials:

-

4-(Piperazin-1-yl)benzoic acid

-

1-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a stirred solution of 4-(piperazin-1-yl)benzoic acid (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq.).

-

Add 1-bromopropane (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product. [2] Rationale for Experimental Choices:

-

Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution reaction.

-

Base: Potassium carbonate is a mild and effective base to deprotonate the secondary amine of the piperazine ring, facilitating its nucleophilic attack on the alkyl halide.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity. The use of a gradient elution allows for the separation of the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system could also be employed as an alternative or additional purification step. [3]

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized 4-(4-Propyl-1-piperazinyl)benzoic acid. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation. [4]Based on the analysis of similar compounds, the expected chemical shifts for 4-(4-Propyl-1-piperazinyl)benzoic acid are as follows:

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.5-12.0 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 7.8-7.7 (d, 2H): Aromatic protons ortho to the carboxylic acid group.

-

δ 7.0-6.9 (d, 2H): Aromatic protons ortho to the piperazine nitrogen.

-

δ 3.3-3.2 (t, 4H): Piperazine protons adjacent to the phenyl ring.

-

δ 2.5-2.4 (t, 4H): Piperazine protons adjacent to the propyl group.

-

δ 2.3-2.2 (t, 2H): Methylene protons of the propyl group adjacent to the piperazine nitrogen (-CH₂-CH₂-CH₃).

-

δ 1.6-1.5 (m, 2H): Methylene protons of the propyl group (-CH₂-CH₂-CH₃).

-

δ 0.9-0.8 (t, 3H): Methyl protons of the propyl group (-CH₂-CH₂-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~167: Carboxylic acid carbon (-COOH).

-

δ ~153: Aromatic carbon attached to the piperazine nitrogen.

-

δ ~131: Aromatic carbons ortho to the carboxylic acid group.

-

δ ~120: Aromatic carbon attached to the carboxylic acid group.

-

δ ~114: Aromatic carbons ortho to the piperazine nitrogen.

-

δ ~59: Methylene carbon of the propyl group adjacent to the piperazine nitrogen (-CH₂-CH₂-CH₃).

-

δ ~52: Piperazine carbons adjacent to the propyl group.

-

δ ~48: Piperazine carbons adjacent to the phenyl ring.

-

δ ~20: Methylene carbon of the propyl group (-CH₂-CH₂-CH₃).

-

δ ~11: Methyl carbon of the propyl group (-CH₂-CH₂-CH₃).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an essential technique for confirming the molecular weight and assessing the purity of the compound.

Proposed LC-MS Method:

-

Column: A reverse-phase C18 column is suitable for the separation of this compound.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile is a common starting point for method development.

-

Detection: Mass spectrometry in positive electrospray ionization (ESI+) mode should readily detect the protonated molecule [M+H]⁺ at m/z 249.16.

The development of a robust LC-MS method would involve optimizing the gradient, flow rate, and MS parameters to achieve good peak shape and sensitivity. [5][6]

Caption: General workflow for LC-MS analysis.

Potential Applications in Drug Discovery

The 4-(4-propyl-1-piperazinyl)benzoic acid scaffold is of significant interest in medicinal chemistry due to the established biological activities of related compounds. The piperazine ring is a common pharmacophore found in a wide range of clinically used drugs, including antipsychotics, antidepressants, and anticancer agents. [7][8]The benzoic acid moiety provides a handle for further chemical modification and can also participate in hydrogen bonding interactions with biological targets.

Derivatives of 4-(piperazin-1-yl)benzoic acid have been investigated for a variety of therapeutic applications, including:

-

Anticancer Agents: The piperazine ring is a key structural feature in several tyrosine kinase inhibitors. [8]* Antibacterial Agents: Novel pyrazole derivatives containing a benzoic acid moiety have shown potent antibacterial activity. [9]* Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. [10] The specific propyl substitution on the piperazine ring of 4-(4-Propyl-1-piperazinyl)benzoic acid can influence its pharmacokinetic and pharmacodynamic properties, potentially leading to improved potency, selectivity, or metabolic stability compared to other N-substituted analogs. Further research is warranted to explore the biological activity profile of this compound and its potential as a lead structure for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-Propyl-1-piperazinyl)benzoic acid. While specific toxicity data for this compound is not available, related piperazine and benzoic acid derivatives may cause skin and eye irritation. [11][7]It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

-

Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry. Available from: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

- CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.

-

4-(4-Methylpiperazin-1-yl)benzoic acid | C12H16N2O2 | CID 736532. PubChem. Available from: [Link]

-

Synthesis of 4-(4-Methylpiperazine-1-yl)-3-piperidinosulfonylbenzoic acid-hydrochloride. Molbase. Available from: [Link]

-

4-(Piperazin-1-yl)benzoic acid | C11H14N2O2 | CID 1180477. PubChem. Available from: [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available from: [Link]

-

4-(4-benzylpiperazin-1-yl)benzoic Acid | C18H20N2O2 | CID 4741724. PubChem. Available from: [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available from: [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[12][13]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available from: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]

-

4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. PubChem. Available from: [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Publications. Available from: [Link]

-

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF. ResearchGate. Available from: [Link]

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

-

A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. Available from: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available from: [Link]

-

An Update on the Synthesis of Pyrrolob[11][12]enzodiazepines. PMC - PubMed Central. Available from: [Link]

-

(PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. ResearchGate. Available from: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available from: [Link]

-

Method for the purification of benzoic acid. European Patent Office. Available from: [Link]

-

Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS. Agilent. Available from: [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available from: [Link]

- Purification of benzoic acid. Google Patents.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. Available from: [Link]

-

Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Available from: [Link]

-

4-(4-benzylpiperazin-1-yl)benzoic Acid | C18H20N2O2 | CID 4741724. PubChem. Available from: [Link]

-

4-(4-Methyl-1-piperazinylmethyl)benzoic acid | C13H18N2O2 | CID 4769782. PubChem. Available from: [Link]

Sources

- 1. 85469-68-7|4-(4-Propylpiperazin-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-(4-Propyl-1-piperazinyl)benzoic acid

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a drug molecule from laboratory bench to patient bedside, few physicochemical properties are as fundamental and impactful as solubility. For a therapeutic agent to exert its effect, it must first be absorbed into the systemic circulation, a process largely governed by its ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation design.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of a novel pharmaceutical compound, using 4-(4-Propyl-1-piperazinyl)benzoic acid as a central case study. While specific experimental data for this compound is not publicly available, this document will serve as a roadmap for researchers, scientists, and drug development professionals on how to approach its solubility characterization.

Molecular Profile of 4-(4-Propyl-1-piperazinyl)benzoic acid

4-(4-Propyl-1-piperazinyl)benzoic acid is a derivative of piperazine and benzoic acid. Its chemical structure, featuring a carboxylic acid group and a tertiary amine within the piperazine ring, suggests that it is an amphoteric molecule with pH-dependent ionization and, consequently, pH-dependent solubility.

Structural Features Influencing Solubility:

-

Benzoic Acid Moiety: The carboxylic acid group (pKa ~4-5) will be ionized at physiological pH, contributing to aqueous solubility.

-

Piperazine Ring: The piperazine moiety contains two nitrogen atoms. The tertiary amine nitrogen attached to the propyl group will have a pKa in the basic range (likely around 7-8), making it protonated and thus more soluble in acidic conditions.

-

Propyl Group: The n-propyl group is a nonpolar aliphatic chain that will contribute to the lipophilicity of the molecule, potentially decreasing aqueous solubility.

The interplay of these functional groups dictates that the solubility of 4-(4-Propyl-1-piperazinyl)benzoic acid will be highly sensitive to the pH of the surrounding medium.

The Cornerstone of Solubility Assessment: Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) have a profound impact on its solubility and stability.[1][2][4] Different solid forms of the same compound, such as polymorphs, solvates, and salts, can exhibit significantly different dissolution rates and equilibrium solubilities.[4][5]

-

Crystallinity: Crystalline solids, with their highly ordered molecular arrangement, are generally more stable and less soluble than their amorphous counterparts.[1]

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms is known as polymorphism. Each polymorph can have distinct physical properties, including solubility.[1][5]

-

Amorphous Solids: These lack a long-range ordered structure and typically exhibit higher solubility but lower stability compared to crystalline forms.[1]

A thorough solid-state characterization is therefore a prerequisite for any meaningful solubility studies to ensure that the form being tested is well-defined and reproducible.

Methodologies for Solubility Determination

The choice of solubility assay depends on the stage of drug development and the specific questions being addressed. The two primary types of solubility measurements are kinetic and thermodynamic.[3][6]

Kinetic Solubility Assays

Kinetic solubility is typically measured in early drug discovery to quickly assess a large number of compounds.[3][7][8] It reflects the solubility of a compound under non-equilibrium conditions and is often determined by precipitating the compound from a stock solution (usually in dimethyl sulfoxide, DMSO) into an aqueous buffer.[6][7]

Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-(4-Propyl-1-piperazinyl)benzoic acid in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 2 µL of the DMSO stock solution to 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final compound concentration of 200 µM with 2% DMSO.

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours).[7]

-

Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units compared to a blank indicates the formation of a precipitate.[7][9]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Diagram: Kinetic Solubility Workflow

Sources

- 1. Solid State Properties of Drugs | Vici Health Sciences [vicihealthsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Impact of solid state properties on developability assessment of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. enamine.net [enamine.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. inventivapharma.com [inventivapharma.com]

- 9. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Therapeutic Potential of Piperazinyl Benzoic Acid Analogs

Abstract

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When incorporated into a benzoic acid framework, the resulting piperazinyl benzoic acid analogs present a versatile chemotype with significant therapeutic potential across multiple disease areas. This technical guide provides an in-depth analysis of these compounds, focusing on their core mechanisms of action, key therapeutic applications, and the experimental workflows essential for their discovery and development. We will explore their roles as modulators of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, and their emerging applications in oncology and other fields. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to guide future research and development efforts.

The Piperazinyl Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern drug design.[1][3] Its utility stems from several key physicochemical properties:

-

Basicity: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.

-

Conformational Flexibility: The piperazine ring can adopt various conformations (chair, boat), enabling it to fit into diverse binding pockets.

-

Synthetic Tractability: The secondary amine nature of the piperazine nitrogens allows for straightforward chemical modification, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.[4]

When coupled with a benzoic acid moiety, the resulting scaffold combines the versatile binding capabilities of the piperazine ring with the hydrogen bonding and aromatic stacking potential of the phenyl and carboxyl groups. This combination has proven highly effective for targeting complex protein binding sites.

Core Mechanisms of Action: Modulating Key Signaling Pathways

Piperazinyl benzoic acid analogs exert their therapeutic effects primarily by acting as ligands for G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and prominent drug targets.[5][6][7] Their main targets include dopamine and serotonin receptors, which are critical for regulating neurotransmission in the central nervous system (CNS).[8][9][10]

Dopamine Receptor (D2/D3) Modulation

Many piperazinyl benzoic acid analogs are designed as antagonists or partial agonists of the dopamine D2 and D3 receptors.[11][12][13] These receptors are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction.[11]

-

Antipsychotic Action: Overactivity of the mesolimbic dopamine pathway is a hallmark of the positive symptoms of schizophrenia. D2 receptor antagonists block this signaling, leading to an antipsychotic effect.

-

D3 Receptor Selectivity: The D3 receptor is a particularly attractive target as it is expressed in brain regions associated with cognition and reward. Selective D3 antagonists or partial agonists may offer therapeutic benefits with a reduced risk of the extrapyramidal side effects associated with non-selective D2 antagonists.[12][14]

The binding of these analogs to the D2/D3 receptor typically involves a key ionic interaction between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain. The aryl portion of the molecule often engages in hydrophobic and aromatic stacking interactions within the binding pocket.[15]

Diagram: Simplified Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical Gαi-coupled signaling pathway of the D2 receptor, which is often modulated by piperazinyl benzoic acid analogs. Antagonists block this pathway, while agonists activate it.

Caption: Canonical Gαi signaling cascade of the Dopamine D2 receptor.

Serotonin Receptor (5-HT1A) Modulation

The serotonin 5-HT1A receptor is another primary target for this class of compounds.[16][17] It is deeply involved in the regulation of mood and anxiety, making it a key target for antidepressant and anxiolytic drugs.[8][18]

-

Mechanism of Action: Arylpiperazine derivatives often act as partial agonists at the 5-HT1A receptor.[16] Presynaptically, they reduce the firing of serotonergic neurons, while postsynaptically, they mimic the effects of serotonin. This dual action is believed to contribute to their therapeutic efficacy.

-

Biased Agonism: Recent research has shown that some arylpiperazine ligands can be "functionally selective" or "biased agonists."[19] This means they preferentially activate one signaling pathway (e.g., G-protein-mediated cAMP signaling) over another (e.g., β-arrestin recruitment).[19] This discovery opens the door to developing drugs with more specific effects and fewer side effects.[19]

Key Therapeutic Applications

The ability of piperazinyl benzoic acid analogs to modulate dopaminergic and serotonergic systems has led to their development and application in several therapeutic areas.

Central Nervous System (CNS) Disorders

This is the most established area for these compounds.[3][9]

-

Antipsychotics: Drugs like aripiprazole and cariprazine, which contain arylpiperazine moieties, are mainstays in the treatment of schizophrenia and bipolar disorder.[4]

-

Antidepressants and Anxiolytics: Compounds targeting the 5-HT1A receptor are used to treat major depressive disorder and generalized anxiety disorder.[3][17][18]

Oncology

A growing body of evidence suggests that piperazinyl benzoic acid analogs have potential as anticancer agents.[20][21][22]

-

Antiproliferative Activity: Several studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast, cervical, and liver cancer cells.[21][22] The mechanism often involves inducing cell cycle arrest and apoptosis.[22][23]

-

Inhibition of Angiogenesis: Some analogs have been shown to suppress neovascularization, a critical process for tumor growth and metastasis.[20]

-

HDAC Inhibition: Certain derivatives function as histone deacetylase (HDAC) inhibitors, showing promise in cancer therapy.[23]

Other Potential Applications

The versatility of this scaffold has led to exploration in other areas:

-

Neurodegenerative Diseases: Agonists of the TRPC6 channel, including certain piperazine derivatives, have shown neuroprotective effects in models of Alzheimer's disease.[24]

-

Anti-inflammatory Agents: By targeting enzymes like COX-2 and 5-LOX, some analogs exhibit potent anti-inflammatory and analgesic properties.[25]

-

Antimicrobial Activity: Derivatives have been synthesized that show moderate to significant antibacterial and antifungal activities.[1]

Drug Discovery & Development Workflow

The development of novel piperazinyl benzoic acid analogs follows a structured, multi-stage workflow from initial design to in vivo validation.

Diagram: Drug Discovery Workflow for Piperazinyl Analogs

This diagram outlines the typical high-level workflow for identifying and validating novel therapeutic candidates from this chemical class.

Caption: A streamlined workflow for the discovery of novel piperazinyl analogs.

Synthesis and Library Generation

The synthesis of these analogs is typically straightforward, lending itself to the creation of diverse chemical libraries. A common and robust method is amide coupling.

Protocol: Representative Amide Coupling Synthesis

-

Reactant Preparation: Dissolve the desired carboxylic acid (e.g., a substituted benzoic acid) (1.1 mmol) in a suitable aprotic solvent like dichloromethane (DCM).

-

Activator Addition: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 mmol) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 mmol).[14][26] Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

-

Amine Addition: Add the corresponding piperazine derivative (1.0 mmol) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with additional solvent and wash with an aqueous solution (e.g., saturated sodium bicarbonate) to remove the urea byproduct and unreacted acid. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.[26]

Rationale: This method is widely used due to its high efficiency, mild reaction conditions, and the water-solubility of the EDCI byproduct, which simplifies purification.[26]

In Vitro Screening Cascade

Once synthesized, compounds undergo a series of in vitro assays to determine their biological activity and drug-like properties.

Protocol: GPCR Radioligand Binding Assay (Primary Screen)

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably overexpressing the target receptor (e.g., HEK293 cells expressing human D2 receptors).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of the test compound (piperazinyl benzoic acid analog).

-

Nonspecific Binding Control: In parallel wells, add a high concentration of a known unlabeled ligand to determine nonspecific binding.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Quantification: Wash the filters to remove unbound radioligand. Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Determine the Ki (inhibitory constant) for the test compound by analyzing the competition binding curve using non-linear regression.

Rationale: This assay is a robust and high-throughput method to directly measure the affinity of a compound for its target receptor, making it an ideal primary screen for large compound libraries.

In Vivo Efficacy Models

Promising candidates from in vitro screening are advanced to animal models to assess their efficacy and pharmacokinetic profiles. The choice of model depends on the therapeutic target. For CNS disorders, rodent models are most common due to their well-characterized genetics and reproductive efficiency.[5] However, it is crucial to consider potential species differences in GPCRs which can sometimes lead to misleading results.[5][6]

Case Study: Arylamide Phenylpiperazines for D3/D2 Selectivity

A study focused on developing D3 versus D2 selective ligands explored a series of arylamide N-phenylpiperazines.[14] By maintaining a fluorinated N-phenylpiperazine moiety and varying the benzamide portion, researchers were able to systematically probe the structure-activity relationships.[14]

| Compound ID | Benzamide Moiety | D3 Ki (nM) | D2 Ki (nM) | D3 vs. D2 Selectivity (Fold) |

| LS-3-134 | 4-(Thiophen-3-yl) | 0.17 | >26 | >150 |

| 6a | 4-(Thiophen-3-yl) | 1.4 | 110 | ~79 |

| 7a | 4-(Thiazol-4-yl) | 2.5 | 200 | ~80 |

| 3a | Unsubstituted | 96 | 349 | ~3.6 |

Data adapted from published research.[14]

The data clearly demonstrates that the addition of a heteroaromatic group, such as thiophene or thiazole, to the benzamide portion dramatically increases both affinity for the D3 receptor and selectivity over the D2 receptor compared to the unsubstituted analog.[14] The lead compound, LS-3-134, showed high affinity (Ki = 0.17 nM) and over 150-fold selectivity, highlighting it as a promising candidate for further development.[14]

Future Perspectives and Challenges

The field of piperazinyl benzoic acid analogs continues to evolve. The concept of biased agonism at GPCRs presents a significant opportunity to develop next-generation therapeutics with improved efficacy and safety profiles.[19] Future research will likely focus on fine-tuning the structures of these analogs to control their signaling outcomes precisely.

Challenges remain, particularly in translating in vitro biased signaling profiles into predictable in vivo therapeutic effects.[27] Furthermore, achieving brain penetrance for CNS targets and managing off-target effects are persistent hurdles in the drug development process. Despite these challenges, the proven success and chemical versatility of the piperazinyl benzoic acid scaffold ensure it will remain a highly valuable and actively investigated structure in the quest for novel therapeutics.

References

- Recent progress in assays for GPCR drug discovery. (Source: vertexaisearch.cloud.google.com)

- Recent progress in assays for GPCR drug discovery - PubMed. (Source: PubMed)

- Cell‐based assays in GPCR drug discovery - Semantic Scholar. (Source: Semantic Scholar)

- 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer

- Synthesis and an Angiolytic Role of Novel Piperazine-Benzothiazole Analogues on Neovascularization, a Chief Tumoral Parameter in Neoplastic Development - PubMed. (Source: PubMed)

- WuXi Biology GPCR Cell Lines and Assays. (Source: WuXi AppTec)

- Translating in vitro ligand bias into in vivo efficacy - PMC - NIH. (Source: NIH)

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic

- Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - Medicine®. (Source: Medicine®)

- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (Source: PubMed)

- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents | Request PDF - ResearchGate.

- Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega.

- Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (Source: MDPI)

- Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed. (Source: PubMed)

- Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. (Source: NIH)

- Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine. (Source: SILAE)

- Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1 - PubMed. (Source: PubMed)

- Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul

- N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed. (Source: PubMed)

- Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors - ResearchGate.

- Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC - PubMed Central. (Source: NIH)

- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (Source: IJPSR)

- Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC - PubMed Central. (Source: NIH)

- Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed. (Source: PubMed)

- Piperazine benzothiazoles as agents for the treatment of cerebral ischemic disorders or cns disorders - Google Patents.

- Piperazinyl fragment improves anticancer activity of Triapine - ResearchGate.

- (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate.

- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. (Source: PubMed)

- Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. (Source: NIH)

- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - ScienceDirect. (Source: ScienceDirect)

- Benzoic acid derivatives | PPTX - Slideshare. (Source: Slideshare)

- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (Source: NIH)

- Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed. (Source: PubMed)

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (Source: NIH)

- Pharmaceutical Composition Of Piperazine Derivatives - Google Patents.

- Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1‐{2‐[5‐(1H‐benzimidazole‐2‐thione)]ethyl} - Semantic Scholar. (Source: Semantic Scholar)

- N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands | Semantic Scholar. (Source: Semantic Scholar)

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 9. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and an angiolytic role of novel piperazine-benzothiazole analogues on neovascularization, a chief tumoral parameter in neoplastic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpsr.com [ijpsr.com]

- 23. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Translating in vitro ligand bias into in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 4-(4-Propyl-1-piperazinyl)benzoic Acid Analogs as Dopamine D2/D3 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(4-propyl-1-piperazinyl)benzoic acid scaffold represents a significant pharmacophore in the design of ligands targeting the dopamine D2 and D3 receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of novel and selective dopamine receptor modulators. We will delve into the synthesis, key structural modifications, and their impact on binding affinity and functional activity, supported by detailed experimental protocols and data analysis.

Introduction: The Therapeutic Potential of Targeting Dopamine D2/D3 Receptors

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide range of physiological processes, including motor control, cognition, motivation, and reward.[4] Dysregulation of the dopaminergic system is a hallmark of several debilitating conditions such as Parkinson's disease, schizophrenia, and substance use disorders.[1][3] The dopamine receptor family is comprised of five subtypes, broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[5] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, have been the primary focus for the development of antipsychotics and anti-Parkinsonian agents.[5][6]

The high degree of homology between the D2 and D3 receptor subtypes presents a significant challenge in developing selective ligands.[7] However, achieving selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The arylpiperazine moiety has emerged as a privileged scaffold for targeting D2-like receptors, with numerous derivatives demonstrating high affinity and varying degrees of selectivity.[1][2][8] This guide will specifically focus on the 4-(4-propyl-1-piperazinyl)benzoic acid core, dissecting the structural features that govern its interaction with D2 and D3 receptors.

Core Structure-Activity Relationship (SAR) Insights

The SAR of 4-(4-propyl-1-piperazinyl)benzoic acid analogs can be systematically explored by dissecting the molecule into three key regions: the N-propyl group, the piperazine ring, and the benzoic acid moiety.

The N-Alkyl Group: A Key Determinant of Affinity and Selectivity

The N-substituent on the piperazine ring plays a crucial role in modulating the pharmacological profile of these ligands.

-

Chain Length: The length of the N-alkyl chain significantly influences binding affinity. While shorter chains like methyl can be accommodated, a propyl or butyl linker often leads to optimal interactions within the receptor binding pocket.[9] This is likely due to the ability of the longer chain to reach and interact with hydrophobic pockets in the receptor.

-

Branching and Cyclization: Introduction of branching or cyclization on the alkyl chain, such as a cyclopentyl group, can impact both affinity and pharmacokinetic properties.[9] These modifications can alter the lipophilicity and metabolic stability of the compound.

The Piperazine Core: A Privileged Scaffold

The piperazine ring is a common motif in many CNS-active compounds and serves as a versatile scaffold for structural modifications.[10][11] Its basic nitrogen atom is believed to form a key ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine receptors.

The Benzoic Acid Moiety: Exploring Bioisosteric Replacements

The benzoic acid portion of the molecule offers significant opportunities for modification to fine-tune activity, selectivity, and drug-like properties.

-

Substitution on the Benzene Ring: The position and nature of substituents on the benzoic acid ring can dramatically alter binding affinity and selectivity. Electron-withdrawing and electron-donating groups at various positions can influence the electronic distribution and steric profile of the ligand, leading to differential interactions with non-conserved residues in the D2 and D3 receptor binding sites.

-

Carboxylic Acid Bioisosteres: Replacement of the carboxylic acid group with bioisosteres is a common strategy in medicinal chemistry to improve pharmacokinetic properties and potentially alter the mode of interaction with the target.[8][12] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and other acidic heterocycles.[12] These replacements can maintain the key acidic pKa while offering different steric and electronic properties.[8][12]

Experimental Protocols

General Synthesis of 4-(4-Propyl-1-piperazinyl)benzoic Acid Analogs

A general synthetic route to this class of compounds involves the N-alkylation of a substituted piperazine with a suitable benzoic acid derivative.[1][2]

Caption: Workflow for the [³H]-Spiperone competition binding assay.

Step-by-Step Protocol:

-

Membrane Preparation: Harvest HEK-293 cells expressing either D2 or D3 receptors and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2-0.5 nM), 50 µL of varying concentrations of the test compound (or buffer for total binding, or 10 µM haloperidol for non-specific binding), and 50 µL of the membrane preparation. The total assay volume is 200 µL.

-

Incubation: Incubate the plates at room temperature (25 °C) for 60-90 minutes to reach equilibrium. [10]4. Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [10]

Functional Assay: Mitogenesis Assay

This assay measures the ability of the compounds to act as agonists or antagonists at the D3 receptor by assessing their effect on cell proliferation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human D3 receptor

-

Culture medium (e.g., DMEM/F12) with and without fetal calf serum (FCS)

-

Test compounds and a known D3 agonist (e.g., quinpirole)

-

[³H]-Thymidine

-

96-well cell culture plates

-

Cell harvester and scintillation counter

Workflow Diagram:

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and exploration of C-3 benzoic acid bioisosteres and alkyl replacements in the context of GSK3532795 (BMS-955176) that exhibit broad spectrum HIV-1 maturation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Benzene Bioisosteric Replacements - Enamine [enamine.net]

- 12. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-(4-Propyl-1-piperazinyl)benzoic acid

Abstract

This technical guide delineates a proposed mechanism of action for the novel small molecule, 4-(4-Propyl-1-piperazinyl)benzoic acid. Based on its structural motifs, featuring a piperazine core common in neuropharmacological agents, we hypothesize its function as a selective antagonist of the human Dopamine D2 receptor (D2R), a critical G-protein coupled receptor (GPCR) in the central nervous system. This document provides a comprehensive framework for characterizing this antagonism, from initial binding kinetics to downstream functional consequences on intracellular signaling cascades. Detailed, field-proven experimental protocols are provided to guide researchers in validating this hypothesis, ensuring scientific rigor and reproducibility.

Introduction: Structural Rationale for a D2R Antagonist Hypothesis

The chemical structure of 4-(4-Propyl-1-piperazinyl)benzoic acid presents key pharmacophoric features that suggest a potential interaction with aminergic GPCRs, particularly the dopamine D2 receptor. The protonatable piperazine ring is a well-established motif in a multitude of D2R antagonists, while the benzoic acid moiety and the n-propyl group likely contribute to the binding affinity and selectivity within the receptor's binding pocket.

Dopamine D2 receptors, predominantly coupled to Gαi/o proteins, play a crucial role in various neurological processes, and their modulation is a cornerstone of treatment for several psychiatric and neurological disorders.[1][2] Antagonism of D2R is a primary mechanism for many antipsychotic medications. This guide outlines a systematic, multi-tiered approach to rigorously test the hypothesis that 4-(4-Propyl-1-piperazinyl)benzoic acid is a D2R antagonist.

Tier 1: Characterization of Direct Receptor Binding

The initial and most fundamental step in elucidating the mechanism of action is to confirm a direct, high-affinity interaction between the compound and the D2 receptor. Radioligand binding assays are the gold standard for this purpose, providing quantitative data on binding affinity (Ki).[3][4][5]

Experimental Objective: Determining Binding Affinity (Ki) via Competitive Radioligand Binding Assay

The primary objective is to quantify the affinity of 4-(4-Propyl-1-piperazinyl)benzoic acid for the D2R by measuring its ability to displace a known high-affinity radioligand.

Causality in Experimental Design

Detailed Experimental Protocol: D2R Competitive Binding Assay

Materials:

-

Receptor Source: Commercially available cell membranes prepared from CHO-K1 cells stably expressing the human Dopamine D2 receptor (e.g., from GenScript, Millipore).[1]

-

Radioligand: [³H]-Spiperone or [³H]-Haloperidol, high-affinity D2R antagonists.[1]

-

Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid, dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, potent D2R antagonist like Haloperidol or Butaclamol.[8]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the D2R-expressing cell membranes on ice. Homogenize gently and dilute to the desired protein concentration in ice-cold assay buffer. The optimal concentration should be predetermined to ensure that less than 10% of the radioligand is bound.[7]

-

Assay Plate Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer.

-

Non-specific Binding (NSB): Non-specific binding control (e.g., 10 µM Haloperidol).

-

Test Compound: Serial dilutions of 4-(4-Propyl-1-piperazinyl)benzoic acid (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add the [³H]-Spiperone to all wells at a final concentration at or near its Kd (typically 0.1-0.5 nM).

-

Receptor Addition: Add the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.[6]

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[8]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6][7]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis and Interpretation

The specific binding is calculated by subtracting the NSB CPM from the total binding CPM. The data for the test compound is then plotted as the percentage of specific binding versus the log concentration of the compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

| Parameter | Description | Expected Outcome for D2R Antagonist |

| IC₅₀ | Concentration of test compound that displaces 50% of the specific radioligand binding. | A low nanomolar to micromolar value. |

| Kᵢ | Inhibitory constant; a measure of the binding affinity of the test compound. | A Kᵢ value in the nanomolar range would indicate high affinity. |

| Hill Slope | The steepness of the competition curve. | A value close to 1.0 suggests competitive binding at a single site. |

Tier 2: Functional Characterization of D2R Antagonism

Following confirmation of direct binding, it is crucial to demonstrate a functional consequence. As the D2R is a Gαi-coupled receptor, its activation by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9][10][11][12] A D2R antagonist will block this agonist-induced decrease in cAMP.

Experimental Objective: Quantifying Antagonist Potency (IC₅₀) in a cAMP Assay

This experiment aims to measure the ability of 4-(4-Propyl-1-piperazinyl)benzoic acid to reverse the dopamine-induced inhibition of cAMP production.

Causality in Experimental Design

A cell-based functional assay is essential to confirm that the binding observed in Tier 1 translates to a biological effect. The Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is a robust, high-throughput method for this purpose.[13][14][15] It relies on a competitive immunoassay principle where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody, leading to a change in the FRET signal.[13] This assay directly measures the functional output of the Gαi signaling pathway.

Detailed Experimental Protocol: HTRF cAMP Functional Assay

Materials:

-

Cell Line: A recombinant cell line stably expressing the human D2R, such as CHO-K1 or HEK293 cells.[1]

-

Agonist: Dopamine.

-

cAMP Stimulator: Forskolin (to elevate basal cAMP levels, making the D2R-mediated inhibition more pronounced).

-

Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid.

-

HTRF cAMP Assay Kit: Commercially available kits (e.g., from Cisbio, PerkinElmer) containing cAMP-d2 and anti-cAMP cryptate antibody.[16]

-

Cell Culture and Assay Reagents: As per the cell line and kit manufacturer's instructions.

Procedure:

-

Cell Seeding: Seed the D2R-expressing cells into a 384-well plate and culture overnight.[17]

-

Compound Preparation: Prepare serial dilutions of 4-(4-Propyl-1-piperazinyl)benzoic acid.

-

Antagonist Incubation: Add the test compound dilutions to the cells and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Challenge: Add a fixed concentration of dopamine (typically at its EC₈₀, the concentration that gives 80% of the maximal effect) to the wells, along with forskolin.

-

Incubation: Incubate for 30 minutes at room temperature to allow for cAMP modulation.[15][16]

-

Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) as per the kit protocol.

-

Final Incubation: Incubate for 1 hour at room temperature.[15]

-

Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.

Data Analysis and Interpretation

The ratio of the 665 nm/620 nm signals is calculated, which is inversely proportional to the intracellular cAMP concentration.[16] The data is plotted as the HTRF ratio versus the log concentration of the antagonist. The resulting sigmoidal curve is fitted with a non-linear regression model to determine the IC₅₀, which represents the concentration of the antagonist that restores 50% of the inhibited cAMP signal.

| Parameter | Description | Expected Outcome |

| IC₅₀ | The concentration of the antagonist that produces 50% of its maximal inhibitory effect on the agonist response. | A potent antagonist will have a low nanomolar IC₅₀ value. |

Visualizing the D2R Gαi Signaling Pathway

The following diagram illustrates the Gαi signaling cascade that is interrogated by the cAMP functional assay.

Caption: D2R Gαi signaling pathway and the point of antagonist intervention.

Tier 3: Investigating Biased Signaling

Modern pharmacology recognizes that GPCR ligands can exhibit "functional selectivity" or "biased agonism/antagonism," where they preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It is therefore prudent to investigate whether 4-(4-Propyl-1-piperazinyl)benzoic acid displays any bias.

Experimental Objective: Assessing β-Arrestin Recruitment

This assay determines if the compound modulates the recruitment of β-arrestin to the D2R, a key event in receptor desensitization and G-protein-independent signaling.[18][19]

Causality in Experimental Design

Assays based on enzyme fragment complementation (EFC) are highly effective for monitoring protein-protein interactions like receptor-arrestin recruitment.[20] In this system, the D2R is tagged with one fragment of an enzyme, and β-arrestin is tagged with the complementary fragment. Ligand-induced interaction of the two proteins brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., luminescence).[20][21]

Detailed Experimental Protocol: β-Arrestin Recruitment Assay

Materials:

-

Cell Line: A cell line co-expressing the D2R fused to an enzyme fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme acceptor (EA) (e.g., PathHunter® cells from DiscoverX).[20]

-

Agonist: Dopamine.

-

Test Compound: 4-(4-Propyl-1-piperazinyl)benzoic acid.

-

Detection Reagents: Substrate for the complemented enzyme, as provided by the assay manufacturer.

Procedure:

-

Cell Handling: Follow the manufacturer's protocol for thawing, plating, and culturing the engineered cell line.

-

Assay Setup: In a white, solid-bottom 96- or 384-well plate, add serial dilutions of the test compound.

-

Agonist Challenge: Add a fixed concentration of dopamine (EC₈₀) to all wells except the negative control.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Signal Development: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

-

Measurement: Read the chemiluminescent signal on a plate reader.

Data Analysis and Interpretation

The data is analyzed similarly to the cAMP assay, with the luminescent signal plotted against the log concentration of the antagonist to determine an IC₅₀ value for the inhibition of β-arrestin recruitment. By comparing the potency of the compound in the cAMP assay versus the β-arrestin assay, a "bias factor" can be calculated to quantify any preferential antagonism.

Visualizing the Assay Workflow

Caption: A tiered experimental workflow for characterizing D2R antagonism.

Conclusion

This guide provides a robust, scientifically-grounded framework for elucidating the mechanism of action of 4-(4-Propyl-1-piperazinyl)benzoic acid as a hypothesized Dopamine D2 receptor antagonist. By systematically progressing through binding, functional, and bias-testing tiers, researchers can build a comprehensive pharmacological profile of the compound. The detailed protocols and causal explanations are designed to ensure that the generated data is both reliable and interpretable, forming a self-validating system for mechanism-of-action studies. This structured approach is fundamental to advancing novel compounds from initial hypothesis to potential therapeutic candidates.

References

-

GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line Cat. No. M00152. [Link]

-

Innoprot. D2 Dopamine Receptor Assay. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. [Link]

-

Hulme, E. C. (n.d.). GPCR-radioligand binding assays. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. [Link]

-

National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual. [Link]

-

Watts, V. J., & Neve, K. A. (2015). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. PMC. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Brust, T. F., et al. (2015). Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later. [Link]

-

Eurofins. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

-

BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

-

Revvity. (2024). How to run a cAMP HTRF assay. YouTube. [Link]

-

Jensen, T. B., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. [Link]

-

Chabre, M., et al. (1995). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. PubMed. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. [Link]

-

Lee, S., et al. (2016). Predictions of Binding for Dopamine D2 Receptor Antagonists by the SIE Method. CNU IR. [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. [Link]

-

Cisbio. (n.d.). HTRF® package insert cAMP HiRange General information. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

-

Jack Westin. (n.d.). G Protein Coupled Receptors - Biosignalling. [Link]

-

National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

-

ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. [Link]

-

University of Vienna. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

-

Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. [Link]

Sources

- 1. genscript.com [genscript.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. multispaninc.com [multispaninc.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. How to run a cAMP HTRF assay | Revvity [revvity.com]

- 15. youtube.com [youtube.com]

- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]

- 19. GPCR β-Arrestin Product Solutions [discoverx.com]

- 20. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Structural Elucidation of 4-(4-Propyl-1-piperazinyl)benzoic acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a detailed guide and protocol for the analysis of 4-(4-Propyl-1-piperazinyl)benzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound featuring a para-substituted aromatic ring, a saturated heterocyclic piperazine moiety, and an aliphatic propyl chain, its structural confirmation presents a comprehensive case study for NMR analysis. This document offers field-proven insights into sample preparation, data acquisition, and in-depth spectral interpretation for both ¹H and ¹³C NMR. The methodologies described herein are designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, ensuring accurate and reliable structural verification.

Introduction and Scientific Context